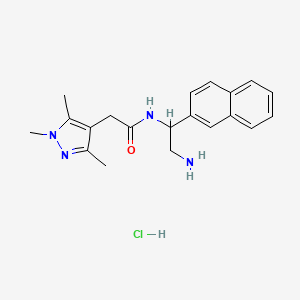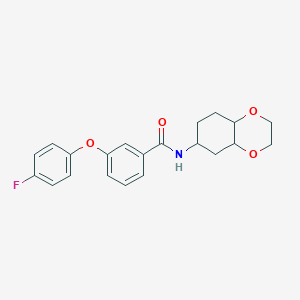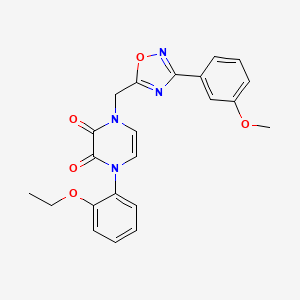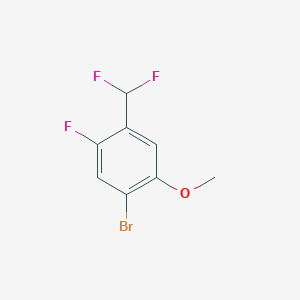![molecular formula C19H21FN2O2S B2619017 N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 478260-51-4](/img/structure/B2619017.png)
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a fluorine atom, and a sulfanyl group, contributing to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the reaction of 3-fluoro-4-nitroaniline with morpholine under controlled conditions to form N-(3-fluoro-4-morpholinophenyl)amine.
Thioether Formation: The intermediate is then reacted with 4-methylbenzenethiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.
Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The morpholine ring and fluorine atom enhance its binding affinity to certain enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
- N-(3-fluoro-4-morpholinophenyl)acetamide
- N-(4-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(3-chloro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Uniqueness: N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide stands out due to the presence of both a fluorine atom and a morpholine ring, which confer unique electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to its analogs.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVMXIEAQKPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618936.png)


![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)
![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)
![2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate](/img/structure/B2618946.png)
![methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2618947.png)
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/new.no-structure.jpg)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)
![6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2618951.png)

![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)
